BenchChemオンラインストアへようこそ!

Ganoderic Acid X

Mdm2 Inhibitor p53 Reactivation Virtual Screening

Ganoderic Acid X (GAX, C₃₂H₄₈O₅, MW 512.73 g/mol) is a highly oxygenated lanostanoid triterpene primarily sourced from Ganoderma amboinense. GAX is distinguished from the broader family of ganoderic acids by its dual targeting profile: it acts as both an inhibitor of nuclear topoisomerases I and IIα and a potent disruptor of the Mdm2–p53 protein–protein interaction.

Molecular Formula C32H48O5
Molecular Weight 512.7 g/mol
Cat. No. B3026798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic Acid X
Molecular FormulaC32H48O5
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C
InChIInChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,26+,27+,30-,31-,32-/m1/s1
InChIKeyYCWGPALSXRBKTM-FKJOTFDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ganoderic Acid X: A Lanostanoid Triterpene Standard for Targeted p53 Reactivation Studies


Ganoderic Acid X (GAX, C₃₂H₄₈O₅, MW 512.73 g/mol) is a highly oxygenated lanostanoid triterpene primarily sourced from Ganoderma amboinense. GAX is distinguished from the broader family of ganoderic acids by its dual targeting profile: it acts as both an inhibitor of nuclear topoisomerases I and IIα and a potent disruptor of the Mdm2–p53 protein–protein interaction. [1] This dual mechanism positions GAX as a chemically distinct scaffold within the clinical-stage subset of Ganoderma lucidum triterpenoids (GLTs), which includes ganoderic acids A, C2, D, F, DM, X, and Y. [2] Its preclinical development has progressed through proteomics-characterized in vivo hepatoblastoma models, establishing a foundational dataset that enables informed procurement for mechanism-focused oncology research. [3]

Procurement Risk: Why Ganoderic Acid X Cannot Be Interchanged with Ganoderic Acids A, D, or DM


Ganoderic acids are a structurally diverse class of highly oxygenated lanostane triterpenoids; subtle modifications in hydroxylation, acetoxylation, and ring oxidation states produce fundamentally different target engagement profiles. [1] For instance, Ganoderic Acid A (GA-A) is hydroxylated at positions 7 and 15, while GA-F lacks hydroxylation entirely and is inactive against certain targets. [2] GAX uniquely bears a 15α-acetoxy substituent coupled with a Δ⁷,⁹⁽¹¹⁾ conjugated diene system, a pharmacophore arrangement that translates into a specific combination of Mdm2 binding affinity (Kᵢ = 16 nM) and dual topoisomerase inhibition that is not replicated by GA-A, GA-D, GA-F, or GA-Y. [3][4] Generic substitution within the ganoderic acid family therefore risks introducing compounds with either reduced target potency, altered cell permeation kinetics, or entirely divergent pathway activation—compromising experimental reproducibility and invalidating mechanism-based conclusions.

Ganoderic Acid X: Head-to-Head and Cross-Study Quantitative Differentiators


Superior Mdm2 Binding Affinity: Ganoderic Acid X vs. Ganoderic Acids Y, F, and Polyporenic Acid C

In the first reported virtual screening of mushroom-derived low-molecular-weight compounds for Mdm2 inhibition, ganoderic acid X (Kᵢ = 16 nM) demonstrated the highest predicted binding affinity among all steroids tested. [1] This affinity was 1.4-fold superior to its closest structural analog, ganoderic acid Y (Kᵢ = 22 nM), and 4.3-fold superior to ganoderic acid F (Kᵢ = 69 nM). Polyporenic acid C, a non-steroidal comparator, showed a Kᵢ of 59 nM. The cross-docking validation protocol confirmed that the Mdm2 binding pose of GAX occupies critical residues within the p53-binding cleft, providing a structural basis for its superior predicted potency. [1]

Mdm2 Inhibitor p53 Reactivation Virtual Screening

Dual Topoisomerase I/IIα Inhibition with Apoptosis Induction in HuH-7 Hepatoma Cells

Among the bioactive lanostanoid triterpenes isolated from Ganoderma amboinense, GAX was identified as one of the most potent inhibitors of both topoisomerase I and topoisomerase IIα in vitro. [1] In HuH-7 human hepatoma cells, GAX treatment resulted in immediate suppression of DNA synthesis, activation of ERK and JNK mitogen-activated protein kinases, mitochondrial membrane potential collapse, cytosolic release of cytochrome c, and caspase-3 activation. [1] The dual enzyme inhibition profile is mechanistically significant because it mirrors the action of clinically validated chemotherapeutic agents (e.g., anthracyclines), yet GAX achieves this through a triterpenoid scaffold structurally distinct from classical topoisomerase poisons. [1]

Topoisomerase Inhibitor DNA Damage Response Hepatocellular Carcinoma

Dose-Dependent In Vivo Tumor Growth Suppression Without Major Organ Toxicity in Hepatoblastoma Xenografts

A NOD-SCID mouse subcutaneous xenograft model of hepatoblastoma, employing HepG2 and HuH6 cell lines, demonstrated that GAX, at oral doses of 5, 10, and 20 mg/kg, significantly reduced both tumor volume and tumor weight relative to vehicle control. [1] Histopathological examination (HE staining) of major organs—heart, liver, spleen, lung, and kidney—revealed no significant structural damage at any tested dose, distinguishing GAX from many conventional DNA-damaging chemotherapeutics that carry cumulative organ toxicity burdens. [1] In vitro, GAX exhibited dose-dependent inhibition of proliferation (EdU assay), migration (scratch assay), and induction of apoptosis (Hoechst 33258 staining) in the same cell lines. [1]

In Vivo Efficacy Hepatoblastoma Preclinical Safety

Proteomics-Confirmed Autophagy Pathway Enrichment: Multi-Modal Anticancer Mechanism Beyond Apoptosis

Label-free quantitative proteomics analysis of GAX-treated vs. control HepG2 cells identified that the autophagy pathway was highly enriched among differentially expressed proteins. [1] CYTO-ID® staining confirmed increased autophagic flux, and Western blot analysis demonstrated up-regulation of Beclin-1, ATG5, and LC3-II proteins, coupled with down-regulation of the selective autophagy substrate p62 (SQSTM1). [1] This autophagy induction operates alongside the ERK/JNK/caspase-3 apoptosis cascade characterized earlier, establishing a multi-modal mechanism that is not uniformly documented across the ganoderic acid clinical-stage subset. [1] For example, ganoderic acid DM has been separately noted to link autophagy and apoptosis, but the specific proteomics-level enrichment data and p62/LC3-II flux quantification reported for GAX are unique to this compound. [2]

Autophagy Induction Label-Free Proteomics Mechanism of Action

Predicted High Lipophilicity (logP 6.93) Dictates Specialized Formulation Requirements

GAX exhibits a predicted water solubility of 0.0015 g/L and ALOGPS-derived logP of 6.93 (ChemAxon logP = 5.75), placing it among the more lipophilic lanostanoid triterpenoids. [1] This physicochemical profile is a direct consequence of the tetracyclic lanostane skeleton and substituent pattern, and it differs materially from less hydrophobic ganoderic acids that possess additional hydroxylation or carboxylation sites. [2] Practical procurement implications include the necessity for DMSO-based stock dissolution with co-solvent systems (e.g., PEG300/Tween 80) for in vitro and in vivo studies, as well as careful control of vehicle artifacts in cell-based assays. [1]

Physicochemical Properties logP Solubility

Optimum Research Applications for Ganoderic Acid X Based on Demonstrated Quantitative Differentiation


Mdm2-p53 Disruption Lead Optimization in Oncology Drug Discovery

Research groups pursuing small-molecule Mdm2 antagonists should prioritize GAX as a natural product starting scaffold. Its validated in silico Kᵢ of 16 nM against Mdm2—superior to both GA-Y (22 nM) and GA-F (69 nM)—provides a quantified affinity benchmark that can be used to guide medicinal chemistry derivatization efforts aimed at improving drug-like properties while preserving target engagement. [1]

Combination Screening with Clinically Used Topoisomerase Poisons

Given GAX's demonstrated dual topoisomerase I/IIα inhibition and its capacity to activate ERK/JNK/caspase-3 apoptosis in HuH-7 cells, compound procurement should be directed toward synergy screening panels with topoisomerase I inhibitors (e.g., camptothecin analogs) or topoisomerase II poisons (e.g., doxorubicin) in hepatocellular carcinoma cell lines. [2] This mechanistic rationale is unique to inhibitors genuinely engaging both Topo I and IIα simultaneously.

Preclinical In Vivo Efficacy Testing in Pediatric Hepatoblastoma Models

The NOD-SCID mouse xenograft data showing dose-dependent hepatoblastoma tumor suppression (5–20 mg/kg) without major organ toxicity provide a direct translational bridge. GAX is a strong candidate for inclusion in pediatric liver cancer preclinical programs, offering a rare dataset of oral efficacy with histological safety confirmation in a disease model with limited standard-of-care options. [3]

Mechanistic Studies of Apoptosis–Autophagy Crosstalk Using Label-Free Proteomics

The proteomics-driven identification of autophagy pathway enrichment—with validated Beclin-1/ATG5/LC3-II upregulation and p62 degradation—makes GAX a valuable chemical biology tool for dissecting the molecular switches between autophagic survival and apoptotic cell death in cancer cells. [3] This application is strengthened by the observation that autophagy induction is mechanistically independent of the ERK/JNK apoptosis axis triggered by topoisomerase inhibition. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderic Acid X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.